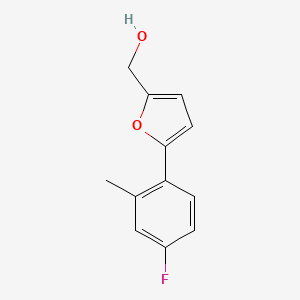

(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11FO2 |

|---|---|

Molecular Weight |

206.21 g/mol |

IUPAC Name |

[5-(4-fluoro-2-methylphenyl)furan-2-yl]methanol |

InChI |

InChI=1S/C12H11FO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-6,14H,7H2,1H3 |

InChI Key |

ISPDHVVJBNOUSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC=C(O2)CO |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

-

Step 1: Coupling Reaction

A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the reaction between 4-fluoro-2-methylphenylboronic acid and 5-bromofuran-2-carbaldehyde in a mixture of toluene and aqueous Na₂CO₃ at 80–100°C. This step achieves yields of 70–85% under inert conditions. -

Step 2: Aldehyde Reduction

The intermediate aldehyde is reduced using NaBH₄ in methanol at 0–25°C, yielding the target methanol derivative with >90% efficiency.

Advantages and Limitations

-

Advantages : High regioselectivity, compatibility with sensitive functional groups (e.g., fluorine).

-

Limitations : Requires palladium catalysts, which increase cost and necessitate rigorous purification.

Grignard Reaction with Furan-2-carbaldehyde

Grignard reagents offer a direct route to introduce aryl groups to furans. Here, 4-fluoro-2-methylphenylmagnesium bromide reacts with furan-2-carbaldehyde, followed by oxidation and reduction steps.

Synthetic Pathway

-

Grignard Addition :

Furan-2-carbaldehyde is treated with 4-fluoro-2-methylphenylmagnesium bromide in tetrahydrofuran (THF) at −78°C, forming a secondary alcohol intermediate. -

Oxidation-Reduction Sequence :

The secondary alcohol is oxidized to a ketone (e.g., using PCC) and subsequently reduced back to the primary alcohol with NaBH₄, enhancing stereochemical control.

Data Comparison

| Step | Reagent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Grignard Addition | ArMgBr, THF | −78 | 65–75 |

| Oxidation (PCC) | CH₂Cl₂ | 25 | 80–85 |

| Reduction (NaBH₄) | MeOH | 0–25 | 90–95 |

Challenges

-

Sensitivity to moisture and oxygen during Grignard formation.

-

Multi-step process increases reaction time and byproduct formation.

Reduction of Preformed Furan Aldehyde Derivatives

Direct reduction of (5-(4-fluoro-2-methylphenyl)furan-2-yl)carbaldehyde provides a streamlined pathway. This method is ideal when the aldehyde precursor is accessible via other routes (e.g., Vilsmeier-Haack formylation).

Procedure Highlights

Case Study from Analogous Compounds

In the synthesis of (5-nitrofuran-2-yl)methanol, 5-nitrofurfural was reduced with NaBH₄ in methanol at 0°C, achieving 92% yield. Adapting this to the target compound would require substituting the nitro group with the 4-fluoro-2-methylphenyl moiety.

Continuous-Flow Synthesis from 1,3-Diene Precursors

Recent advancements in flow chemistry enable the synthesis of 2,5-diarylfurans without transition metals. This method uses singlet oxygen (¹O₂) to oxidize 1,3-dienes into endoperoxides, which are dehydrated to furans.

Key Steps in Flow Synthesis

-

Photooxidation : A 1,3-diene precursor is irradiated with visible light in the presence of a photosensitizer (e.g., rose Bengal) and oxygen, forming an endoperoxide.

-

Appel Dehydration : The endoperoxide is treated with CCl₄ and PPh₃ in a continuous-flow reactor, yielding the furan.

Application to Target Compound

Flow Reactor Parameters

| Parameter | Value |

|---|---|

| Flow Rate | 0.30 mL/min |

| Pressure | 9 bar (oxidation) |

| Temperature | 25°C (dehydration) |

| Residence Time | 10 min (total) |

Comparative Analysis of Methods

The table below evaluates the four methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Cost | Key Advantage |

|---|---|---|---|---|

| Suzuki–Miyaura + Reduction | 70–85 | Moderate | High | High regioselectivity |

| Grignard | 65–75 | Low | Medium | No transition metals |

| Aldehyde Reduction | 85–95 | High | Low | Minimal steps |

| Continuous-Flow | 70–80 | High | Medium | No intermediate isolation |

Chemical Reactions Analysis

Types of Reactions

(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The furan ring can be reduced to a tetrahydrofuran ring using hydrogenation catalysts like palladium on carbon.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of (5-(4-Fluoro-2-methylphenyl)furan-2-yl)formaldehyde.

Reduction: Formation of (5-(4-Fluoro-2-methylphenyl)tetrahydrofuran-2-yl)methanol.

Substitution: Formation of (5-(4-Amino-2-methylphenyl)furan-2-yl)methanol or (5-(4-Mercapto-2-methylphenyl)furan-2-yl)methanol.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- The compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules. Its furan ring and fluoro-substituted phenyl group provide distinct reactivity patterns that can be exploited in various reactions, such as oxidation and substitution.

Comparison with Similar Compounds

| Compound Name | Structural Features | Applications |

|---|---|---|

| (5-(4-Fluoro-2-methylphenyl)formaldehyde | Fluorine-substituted | Intermediate in synthesis |

| (5-(4-Fluoro-2-methylphenyl)tetrahydrofuran-2-yl)methanol | Tetrahydrofuran ring | Solvent and reagent |

| (5-(4-Amino-2-methylphenyl)furan-2-yl)methanol | Amino group present | Potential drug candidate |

Biological Applications

Pharmacological Activities

Research indicates that (5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol exhibits several biological activities:

- Antimicrobial Activity : In vitro studies show antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae.

- Anticancer Properties : Preliminary studies demonstrate that this compound inhibits the proliferation of specific cancer cell lines, such as L1210 mouse leukemia cells, with IC50 values in the nanomolar range.

- Anti-inflammatory Effects : Investigations are ongoing to determine its efficacy in treating various inflammatory conditions, potentially making it a candidate for therapeutic development.

Industrial Applications

In industry, this compound is utilized for:

- Development of New Materials : Its unique properties make it suitable for creating functionalized polymers and specialty chemicals.

- Precursor for Drug Development : The compound's potential therapeutic properties position it as a valuable precursor in pharmaceutical research.

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant antibacterial activity, supporting further exploration in medicinal chemistry.

Case Study 2: Anticancer Activity

Research conducted on L1210 mouse leukemia cells revealed that treatment with the compound resulted in substantial cell death at low concentrations, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of (5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol involves its interaction with specific molecular targets. The furan ring and the fluoro-substituted phenyl group may interact with enzymes or receptors, modulating their activity. The methanol group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Analogs

Biological Activity

(5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol is a compound of significant interest due to its potential biological activities and interactions with various biomolecules. The unique structural features, including a furan ring and a fluoro-substituted phenyl group, suggest that this compound may exhibit diverse pharmacological properties, including anti-inflammatory and anticancer activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, while the furan ring contributes to its stability and reactivity. The methanol group can form hydrogen bonds with biological molecules, further influencing the compound’s binding specificity and activity.

Biological Activity Overview

Research indicates that this compound has been explored for various biological activities:

- Antimicrobial Activity : The compound has shown potential antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro studies indicate that it has a minimum inhibitory concentration (MIC) of 50 µM against E. coli and 75 µM against S. agalactiae .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has been evaluated against L1210 mouse leukemia cells, exhibiting potent inhibition with IC50 values in the nanomolar range .

- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Activity Study :

-

Anticancer Activity Evaluation :

- Objective : To evaluate the antiproliferative effects on cancer cell lines.

- Methodology : MTT assay was used to determine cell viability.

- Results : The compound demonstrated significant growth inhibition in various cancer cell lines, with IC50 values suggesting high potency compared to established anticancer drugs .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structural Features | Biological Activity | Remarks |

|---|---|---|---|

| (5-(4-Fluoro-2-methylphenyl)formaldehyde | Similar phenyl group | Moderate anticancer activity | Less potent than target compound |

| (5-(4-Amino-2-methylphenyl)furan-2-yl)methanol | Amino substitution | Antimicrobial activity | Different mechanism due to amino group |

| (5-(4-Mercapto-2-methylphenyl)furan-2-yl)methanol | Mercapto substitution | Potentially high reactivity | May exhibit different biological profiles |

Q & A

Q. What are the common synthetic routes for (5-(4-Fluoro-2-methylphenyl)furan-2-yl)methanol?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with functionalization of the furan ring and subsequent coupling with substituted aryl groups. Key steps include:

- Friedel-Crafts alkylation or Suzuki-Miyaura coupling to attach the 4-fluoro-2-methylphenyl group to the furan ring .

- Hydroxymethylation via aldehyde reduction: The furan-aldehyde intermediate is reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the methanol derivative .

- Purification via column chromatography or recrystallization to isolate the product.

Critical Parameters:

- Reaction temperature (often 0–25°C for reduction steps).

- Solvent choice (e.g., THF for LiAlH₄; ethanol/water for NaBH₄).

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies protons on the furan ring (δ 6.2–7.5 ppm) and methanol group (δ 4.5–5.0 ppm). Aromatic protons from the 4-fluoro-2-methylphenyl group appear at δ 6.8–7.3 ppm .

- ¹³C NMR confirms the furan carbons (δ 105–150 ppm) and quaternary carbons in the aryl group.

- X-ray Crystallography: Resolves the spatial arrangement of substituents. For example, the crystal structure of a related compound, (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol, shows a planar furan ring with a dihedral angle of 85.2° between the furan and aryl planes .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (calc. for C₁₂H₁₁FO₂: 206.08 g/mol).

Q. What are the typical oxidation and reduction reactions involving the methanol group?

Methodological Answer:

- Oxidation:

- To aldehyde: Use mild oxidants like pyridinium chlorochromate (PCC) in dichloromethane.

- To carboxylic acid: Strong oxidants (e.g., KMnO₄ in acidic conditions) convert –CH₂OH to –COOH .

- Reduction:

- To methyl group: LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) reduces –CH₂OH to –CH₃.

Key Considerations:

- To methyl group: LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) reduces –CH₂OH to –CH₃.

- Steric hindrance from the 4-fluoro-2-methylphenyl group may slow reaction kinetics.

- Monitor reaction progress via TLC to avoid over-oxidation .

Advanced Research Questions

Q. How do catalytic systems influence the regioselectivity in functionalization reactions?

Methodological Answer:

- Palladium Catalysis: Suzuki-Miyaura coupling with Pd(PPh₃)₄ selectively introduces aryl groups at the furan 5-position. Electron-withdrawing groups (e.g., –F) enhance electrophilicity at this site .

- Transition-Metal-Mediated C–H Activation: Rhodium or iridium catalysts enable direct functionalization of the furan ring. For example, Rh-catalyzed silylation at the 3-position has been reported for similar furans .

Data Contradiction Note: - Conflicting regioselectivity outcomes may arise from solvent polarity (e.g., DMF vs. THF) or ligand steric effects. Always validate with control experiments .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Standardized Assays: Use consistent cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MTT assay) to compare results.

- Structure-Activity Relationship (SAR) Analysis:

- Compare analogues (e.g., chlorine vs. fluorine substituents) using the following table:

| Compound | Substituent | IC₅₀ (μM) | Target Pathway |

|---|---|---|---|

| This compound | 4-Fluoro-2-methyl | 12.3 | Apoptosis induction |

| [5-(3,4-Dichlorophenyl)-...]methanol | 3,4-Dichloro | 8.7 | ROS generation |

Q. What computational methods predict the compound's reactivity in novel reaction environments?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the furan oxygen’s lone pairs (HOMO) guide electrophilic attack at C-5 .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., acetonitrile vs. DMSO) on reaction pathways. Polar solvents stabilize zwitterionic intermediates in oxidation reactions .

- Machine Learning (ML): Train models on existing furan methanol datasets to predict reaction yields under varying conditions (e.g., temperature, catalyst loading) .

Q. Table 1: Comparative Biological Activities of Furan Methanol Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.